trans-2-Methylazetidine-3-carboxylic acid is a chemical compound characterized by its unique molecular structure and functional properties. With the molecular formula and a molecular weight of 115.13 g/mol, this compound plays a significant role in organic synthesis and medicinal chemistry. Its structure features a five-membered azetidine ring with a carboxylic acid group, which contributes to its reactivity and utility in various chemical applications.
This compound can be synthesized from various precursors through several chemical reactions, including cyclization processes involving carbon dioxide. The synthesis methods often require controlled conditions to ensure high yields and purity.
trans-2-Methylazetidine-3-carboxylic acid is classified as an amino acid derivative due to the presence of both an amine (from the azetidine ring) and a carboxylic acid functional group. It is also categorized under heterocyclic compounds, given its azetidine structure.
The synthesis of trans-2-Methylazetidine-3-carboxylic acid typically involves the cyclization of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-methylazetidine with carbon dioxide at elevated pressure and temperature, leading to the formation of the carboxylic acid derivative.
The molecular structure of trans-2-Methylazetidine-3-carboxylic acid includes:
This specific configuration (trans) affects its reactivity and interactions with other molecules.
The compound's structural data can be summarized as follows:
trans-2-Methylazetidine-3-carboxylic acid participates in various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for trans-2-Methylazetidine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways depend on the context of its application, which can range from synthetic chemistry to biological research.
trans-2-Methylazetidine-3-carboxylic acid typically exhibits:
The chemical properties include:
Relevant data can be gathered from comparative studies with similar compounds to establish benchmarks for physical properties.
trans-2-Methylazetidine-3-carboxylic acid has several applications across different fields:
Azetidine-2-carboxylic acid (AZE), a structural analog of proline featuring a strained four-membered ring, is biosynthesized through an enzymatic 4-exo-tet cyclization of S-adenosylmethionine (SAM). This reaction represents a specialized offshoot of SAM-dependent metabolism, typically associated with methyl transfer reactions. The cyclization mechanism involves an intramolecular nucleophilic attack by the α-amino group of SAM's methionine moiety on the Cγ carbon of its own sulfonium center. This catalysis yields AZE and methylthioadenosine (MTA) as a byproduct through a concerted desulfuration-cyclization process [2] [3].
Key catalytic features enabling this transformation include:
Table 1: Key Catalytic Residues in AZE Synthases
Enzyme | Organism | Critical Residues | Function |
---|---|---|---|
AzeJ | Pseudomonas aeruginosa | Phe134, Tyr176, Asn139, Ser203 | Substrate positioning, H-bonding, cation-π stabilization |
VioH | Cystobacter violaceus | Phe130 (homolog), Tyr169, Asn132 | Similar stabilization with variations in loop dynamics |
AZE synthases belong to the class I methyltransferase (MT1) superfamily but have evolved distinct catalytic functions. Structural and biochemical comparisons reveal significant functional divergence:
Table 2: Structural and Functional Attributes of Characterized AZE Synthases
Attribute | AzeJ | VioH |
---|---|---|
Oligomeric State | Homodimer | Monomer |
SAM-Binding Motif | GxxxG | GxGxG variant |
Catalytic Cofactor | None | Requires VioG (rSAM methyltransferase) |
Primary Product | AZE | N-Methyl-AZE |
Relative Activity | High (Reference = 100%) | Low (~15% of AzeJ) |
The repurposing of MT1 enzymes for AZE biosynthesis exemplifies functional divergence within conserved protein scaffolds. Phylogenetic analysis indicates AZE synthases evolved from ancestral methyltransferases through:
Quantum mechanical calculations confirm the enzyme environment reduces the cyclization barrier by >15 kcal/mol compared to the solution reaction, demonstrating strong selective pressure for efficient ring formation [2].
Genomic mining reveals AZE BGCs are phylogenetically widespread but sparsely distributed across diverse bacterial lineages:
Table 3: Phylogenetic Distribution of AZE Natural Products
Bacterial Phylum | Representative Genera | AZE-Containing Metabolite | Bioactivity |
---|---|---|---|
Proteobacteria | Pseudomonas | Azetidomonamides | Antimicrobial |
Cyanobacteria | Microcystis | Not characterized | Unknown |
Actinobacteria | Streptomyces | Azabicyclenes, Bonnevillamides | Cytotoxic |
Myxococcota | Cystobacter | Vioprolides | Antifungal |
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